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molecular formula C7H2F4O B028382 2,3,5,6-Tetrafluorobenzaldehyde CAS No. 19842-76-3

2,3,5,6-Tetrafluorobenzaldehyde

Cat. No. B028382
M. Wt: 178.08 g/mol
InChI Key: YIRYOMXPMOLQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06624336B1

Procedure details

Into a 500 ml-volume glass-made reactor equipped with a condenser tube, 5.00 g of 2,3,5,6-tetrafluorobenzonitrile, 51.00 g of methanol, 52.00 g of water, 45.00 g of acetic acid and 0.50 g of sponge nickel were charged. After purging the vapor phase moiety with hydrogen gas, the mixed solution was stirred at 60° C. under atmospheric pressure while continuously supplying hydrogen. As the time passed, the reaction solution was sampled and analyzed by means of a gas chromatograph. As a result, it was confirmed that 2,3,5,6-tetrafluorobenzyl alcohol was produced together with 2,3,5,6-tetrafluorobenzaldehyde. The yields in the reaction solution are shown in the table below.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Name
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
45 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:9]([F:10])=[CH:8][C:7]([F:11])=[C:6]([F:12])[C:3]=1[C:4]#N.C[OH:14].O>[Ni].C(O)(=O)C>[F:1][C:2]1[C:9]([F:10])=[CH:8][C:7]([F:11])=[C:6]([F:12])[C:3]=1[CH:4]=[O:14]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C#N)C(=C(C=C1F)F)F
Name
Quantity
51 g
Type
reactant
Smiles
CO
Name
Quantity
52 g
Type
reactant
Smiles
O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
45 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixed solution was stirred at 60° C. under atmospheric pressure while continuously supplying hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 ml-volume glass-made reactor equipped with a condenser tube
CUSTOM
Type
CUSTOM
Details
After purging the vapor phase moiety with hydrogen gas
ALIQUOT
Type
ALIQUOT
Details
the reaction solution was sampled

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=O)C(=C(C=C1F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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